![molecular formula C₁₅H₂₆N₂O₄ B1146469 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir CAS No. 1052063-37-2](/img/structure/B1146469.png)
3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir
描述
3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₆N₂O₄ and its molecular weight is 298.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir is a derivative of the well-known antiviral drug oseltamivir, commonly used in the treatment of influenza. This compound, like its parent drug, acts primarily as a neuraminidase inhibitor, affecting the viral life cycle and limiting the spread of influenza viruses. This article delves into the biological activity of this compound, examining its efficacy, mechanisms of action, and potential clinical implications based on diverse research findings.
Oseltamivir and its derivatives inhibit the neuraminidase enzyme found on the surface of influenza viruses. This enzyme is crucial for viral replication and release from infected cells. By inhibiting neuraminidase, oseltamivir prevents the virus from budding off from the host cell surface, thereby reducing viral load and transmission.
- Neuraminidase Inhibition : The active metabolite of oseltamivir, oseltamivir carboxylate, exhibits potent inhibition against various strains of influenza A and B viruses. The IC50 values (the concentration required to inhibit 50% of enzyme activity) for oseltamivir carboxylate have been reported to be low, indicating high potency against these viral targets .
Biological Activity
Research indicates that this compound maintains similar biological activity to oseltamivir. Studies have shown that derivatives can exhibit comparable or enhanced inhibitory effects against neuraminidase enzymes from different influenza virus subtypes.
Efficacy Against Influenza Viruses
The efficacy of this compound has been evaluated in various experimental models:
- In Vivo Studies : In mouse models infected with H5N1 and H9N2 influenza viruses, administration of oseltamivir derivatives demonstrated significant reductions in viral titers in lung tissues. For instance, dosages ranging from 1.0 to 10 mg/kg were effective in preventing viral spread to the brain and improving survival rates .
- Comparative Studies : When compared to other neuraminidase inhibitors like zanamivir and RWJ-270201, oseltamivir derivatives showed similar or superior efficacy in reducing virus replication in vitro and in vivo .
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to mirror that of oseltamivir due to structural similarities. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | Rapidly absorbed |
Bioavailability | >75% as active metabolite |
Volume of Distribution | 23-26 liters |
Protein Binding | ~42% for oseltamivir |
Half-Life | Approximately 6-10 hours |
Oseltamivir is converted to its active form primarily by hepatic esterases, which suggests that similar metabolic pathways would be applicable for its derivatives .
Case Studies
Several case studies highlight the effectiveness and safety profile of oseltamivir derivatives:
- Elderly Patients : In a clinical trial involving elderly patients with influenza, treatment with oseltamivir resulted in a significant reduction in hospitalization rates and complications compared to placebo controls .
- Pediatric Use : A study assessing the use of oseltamivir in children demonstrated that early administration reduced symptom duration by approximately 1.5 days and decreased the incidence of secondary bacterial infections .
Resistance Patterns
Resistance to oseltamivir has been a concern in clinical settings. Some strains of H1N1 have shown reduced susceptibility due to mutations in the neuraminidase gene. Monitoring these resistance patterns is crucial for maintaining therapeutic efficacy .
科学研究应用
Antiviral Activity
Oseltamivir is a neuraminidase inhibitor that prevents the replication of the influenza virus. The derivative, 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir, retains similar antiviral properties, potentially offering enhanced efficacy or reduced side effects compared to its parent compound.
Clinical Studies
Recent clinical studies have evaluated the effectiveness of Oseltamivir in preventing hospitalization among influenza-infected patients. A systematic review indicated that while Oseltamivir is widely used, its ability to reduce hospitalization rates remains inconclusive . Further research focusing on derivatives like this compound could provide insights into optimizing treatment protocols.
Safety Profile
A study analyzing adverse events associated with Oseltamivir identified significant gastrointestinal side effects, including nausea and vomiting . Understanding the safety profile of its derivatives is crucial for assessing their clinical viability. The analysis of adverse events reported in pediatric populations highlights the need for careful monitoring when using Oseltamivir and its derivatives in younger patients.
Comparative Efficacy
To understand the potential advantages of this compound over traditional Oseltamivir, comparative studies are necessary. These studies should focus on:
- Efficacy against different strains of influenza
- Side effect profiles
- Pharmacokinetics and pharmacodynamics
Study on Pediatric Use
A recent analysis utilizing the FDA Adverse Event Reporting System (FAERS) database reported 464 adverse event cases associated with Oseltamivir in children. The findings indicated a prevalence of psychiatric and gastrointestinal disorders among reported cases . Future investigations into derivatives like this compound may reveal differences in safety profiles.
Meta-analysis Findings
A meta-analysis involving over 6,000 patients concluded that while Oseltamivir did not significantly reduce hospitalization rates, it was associated with increased gastrointestinal side effects . This highlights the need for further exploration into alternative formulations or derivatives that may mitigate these risks.
属性
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18)/t9?,12-,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWBSYTVGZEABZ-IPCIMUCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052063-37-2 | |
Record name | 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) oseltamivir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052063372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-DES(1-ETHYLPROPOXY)-3-(1-METHYLPROPOXY) OSELTAMIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/797W095L6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。